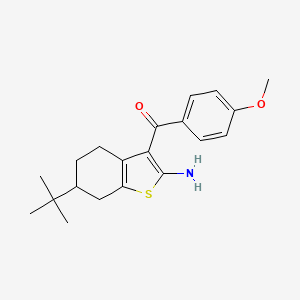
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the pyrrolidine ring and the pyridin-2-yl groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and varied. The pyrrolidine ring in the molecule can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. The presence of the pyrrolidine ring and the pyridin-2-yl groups could influence its solubility, stability, and reactivity .科学的研究の応用
Metabolite Analysis
The compound N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide is closely related to niacin metabolites like N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide. These metabolites have been quantified in human urine using high-performance liquid chromatography, which is crucial for assessing niacin status (Carter, 1982).
Cardiovascular Health
Studies have shown that derivatives of this compound, like N 1-methylnicotinamide, can induce vasorelaxation in human blood vessels. This is achieved through the improvement of nitric oxide bioavailability and reduction of oxidative stress, which is significant for treating conditions like hypercholesterolemia and atherosclerosis (Domagala et al., 2012).
Crystal Engineering and Pharmaceutical Applications
The novel carboxamide-pyridine N-oxide synthon, which includes compounds structurally similar to this compound, is useful in crystal engineering and pharmaceutical cocrystals. This is valuable for designing drugs with specific properties and efficacies (Reddy, Babu, & Nangia, 2006).
Metabolic Pathways
Understanding the metabolic pathways of compounds like this compound is critical. Research has demonstrated the metabolic release of methyl groups from similar N-methylpyridinium compounds, which contributes to our understanding of how these compounds are processed in the body (McKennis et al., 1964).
NMR Detectability Improvement
Enhancing NMR detectability of pyridine derivatives, closely related to this compound, aids in more precise scientific analysis. This improvement is crucial for accurately studying these compounds in various research contexts (Norcott et al., 2018).
Antimicrobial Activity
Triazole derivatives of compounds similar to this compound have shown significant antimicrobial activity. This discovery is important for the development of new antibiotics and treatments for microbial infections (Mishra et al., 2010).
作用機序
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra
Mode of Action
It is known that similar compounds interact with their targets through a series of complex biochemical reactions . These interactions often result in changes to the target’s function, which can lead to a variety of downstream effects.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in the synthesis of essential cellular components . The downstream effects of these interactions can include changes in cell function and viability.
Result of Action
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may have potential as an anti-tubercular agent.
Safety and Hazards
The safety and hazards associated with “N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide” would depend on its exact molecular structure and its biological activity. It’s important to note that any potential therapeutic use of this compound would need to be evaluated in terms of its safety profile .
将来の方向性
The future directions for research on “N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide” could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential therapeutic applications . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
特性
IUPAC Name |
N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(13-6-9-17-10-7-13)19-12-14-4-3-11-20(14)15-5-1-2-8-18-15/h1-2,5-10,14H,3-4,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUSGSZFBNMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2536287.png)
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)

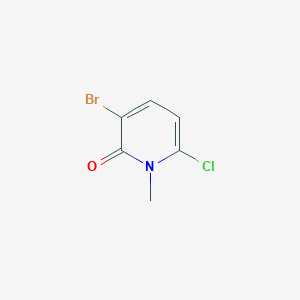
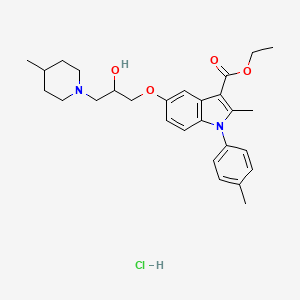
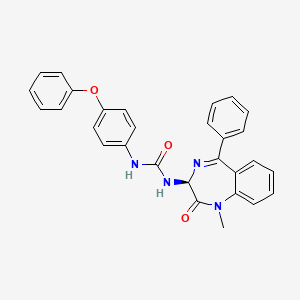
![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)
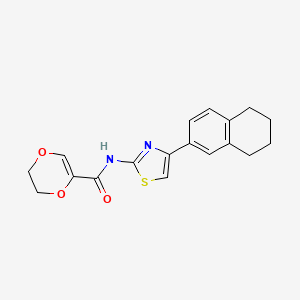

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)
